Cas no 2138038-09-0 (2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid)

2-{(tert-Butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a specialized chiral intermediate featuring a cyclopropyl group and a protected amine functionality. Its key structural attributes include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and a 4-methylpyrazole moiety, offering potential for further derivatization. The cyclopropane ring introduces steric constraints, making it valuable in the design of conformationally restricted bioactive compounds. This compound is particularly useful in peptide mimetics and medicinal chemistry applications, where its rigid framework and orthogonal protecting groups facilitate controlled modifications. Its high purity and well-defined stereochemistry make it a reliable building block for complex organic synthesis.
2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid structure
2138038-09-0 structure
Product name:2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
CAS No:2138038-09-0
MF:C15H23N3O4
MW:309.360823869705
CID:6276179
PubChem ID:165495473

2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
    • EN300-1140950
    • 2138038-09-0
    • Inchi: 1S/C15H23N3O4/c1-10-7-16-18(8-10)9-15(12(19)20,11-5-6-11)17-13(21)22-14(2,3)4/h7-8,11H,5-6,9H2,1-4H3,(H,17,21)(H,19,20)
    • InChI Key: MWLMHHFCIRHYBZ-UHFFFAOYSA-N
    • SMILES: OC(C(CN1C=C(C)C=N1)(C1CC1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 309.16885622g/mol
  • Monoisotopic Mass: 309.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.4Ų
  • XLogP3: 1.4

2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140950-10.0g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0
10g
$5774.0 2023-06-09
Enamine
EN300-1140950-0.5g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1140950-1g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1140950-2.5g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1140950-0.05g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1140950-5.0g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0
5g
$3894.0 2023-06-09
Enamine
EN300-1140950-1.0g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0
1g
$1343.0 2023-06-09
Enamine
EN300-1140950-10g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1140950-0.1g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1140950-0.25g
2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
2138038-09-0 95%
0.25g
$1235.0 2023-10-26

2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid Related Literature

Additional information on 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Introduction to 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2138038-09-0)

2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, with the CAS number 2138038-09-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl ring, and a 4-methylpyrazole moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. It effectively masks the amino functionality, allowing for selective deprotection at later stages of synthesis. This property makes 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid an excellent intermediate for the synthesis of more complex molecules, such as peptides and peptidomimetics.

The cyclopropyl ring is another key structural feature of this compound. Cyclopropyl-containing molecules are known for their unique conformational properties and biological activities. The small size and high ring strain of the cyclopropyl ring can influence the overall conformation of the molecule, potentially enhancing its binding affinity to specific protein targets. This characteristic has been exploited in the design of various drugs, including antiviral agents and anticancer drugs.

The 4-methylpyrazole moiety is a versatile heterocyclic system that has been extensively studied for its pharmacological properties. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects. The presence of the methyl group at the 4-position can further modulate these activities by affecting the electronic and steric properties of the molecule. In combination with the other structural elements, this moiety contributes to the overall pharmacological profile of 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid.

Recent research has highlighted the potential therapeutic applications of compounds with similar structures to 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. For instance, studies have shown that pyrazole derivatives can act as potent inhibitors of various enzymes involved in inflammatory pathways. One such study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole-based compounds exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. This finding suggests that 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid could be further investigated for its potential anti-inflammatory properties.

In addition to anti-inflammatory activity, pyrazole derivatives have also shown promise in cancer therapy. Research published in Cancer Research indicated that certain pyrazole compounds can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. The cyclopropyl ring and Boc protecting group in 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid may enhance its ability to interact with specific cellular targets, making it a potential candidate for anticancer drug development.

The synthetic accessibility of 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is another factor that contributes to its value as a research tool and potential therapeutic agent. Efficient synthetic routes have been developed to produce this compound, allowing for large-scale preparation and modification. These synthetic methods often involve multistep reactions, including coupling reactions, cyclizations, and deprotection steps, which can be optimized for high yield and purity.

In conclusion, 2-{(tert-butoxy)carbonylamino}-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2138038-09-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including the Boc protecting group, cyclopropyl ring, and 4-methylpyrazole moiety, make it an attractive candidate for further investigation into its biological activities and therapeutic applications. Ongoing research continues to explore its anti-inflammatory and anticancer properties, highlighting its importance in the development of new drugs for various diseases.

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